molecular formula C16H22ClNO3S B2999959 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 2097895-26-4

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone

Cat. No.: B2999959
CAS No.: 2097895-26-4
M. Wt: 343.87
InChI Key: UEHSYZMEGWYOAF-UHFFFAOYSA-N
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Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C16H22ClNO3S and its molecular weight is 343.87. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Catalysis

A significant application of tert-butylsulfonyl substituted pyrrolidines is in the field of asymmetric synthesis. For instance, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method allows for the highly efficient synthesis of chiral pyrrolidine derivatives with excellent yield and enantiomeric excess, showcasing its potential in creating chiral building blocks for pharmaceuticals and agrochemicals (Chung et al., 2005).

Material Science

In material science, compounds with tert-butylsulfonyl groups have been utilized in the synthesis of high-performance polymers. For example, Lu et al. (2014) successfully synthesized aromatic diamine monomers containing a pyridine heterocyclic group and a tert-butyl substituent. These monomers were used to prepare a series of poly(pyridine–imide)s, demonstrating good thermal stability and solubility, which could be beneficial for the development of advanced materials with specific electronic or mechanical properties (Lu et al., 2014).

Synthetic Chemistry

In synthetic chemistry, tert-butylsulfonyl substituted compounds serve as key intermediates for constructing complex molecules. A study by Wu et al. (1996) highlighted the use of tert-butoxycarbonyl (Boc) as a protecting group for synthesizing (S)-2-aryl-Boc-pyrrolidines, which can be further manipulated for the synthesis of various organic compounds. This work illustrates the versatility of such compounds in facilitating complex synthetic routes and generating diverse molecular architectures with high enantioselectivity (Wu et al., 1996).

Properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c1-16(2,3)22(20,21)14-8-9-18(11-14)15(19)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHSYZMEGWYOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.